molecular formula C19H27N7O2 B5365872 (3R,4R)-1-(2-amino-6-methoxypyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

(3R,4R)-1-(2-amino-6-methoxypyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

Cat. No.: B5365872
M. Wt: 385.5 g/mol
InChI Key: KYJABRUGUHVPSF-HUUCEWRRSA-N
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Description

(3R,4R)-1-(2-amino-6-methoxypyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with various functional groups

Properties

IUPAC Name

(3R,4R)-1-(2-amino-6-methoxypyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O2/c1-28-18-12-17(22-19(20)23-18)26-7-5-14(15(27)13-26)24-8-10-25(11-9-24)16-4-2-3-6-21-16/h2-4,6,12,14-15,27H,5,7-11,13H2,1H3,(H2,20,22,23)/t14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJABRUGUHVPSF-HUUCEWRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1)N2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=N4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(2-amino-6-methoxypyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions.

    Substitution Reactions: Introducing the pyridin-2-ylpiperazine and pyrimidin-4-yl groups.

    Functional Group Modifications: Adjusting the amino and methoxy groups on the pyrimidine ring.

Industrial Production Methods

Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using robust catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Creating analogs with modified functional groups to study structure-activity relationships.

Biology

    Biological Activity Studies: Investigating the compound’s effects on biological systems, such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: Potential use as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

    Material Science: Exploring its use in creating novel materials with unique properties.

Mechanism of Action

The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-(2-amino-6-methoxypyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol: A similar compound with slight variations in functional groups.

    Piperidine Derivatives: Compounds with a piperidine core but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties.

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